molecular formula C9H9BrO3 B13741698 2-bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde

2-bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde

Cat. No.: B13741698
M. Wt: 245.07 g/mol
InChI Key: QCPQJMMBAKZETR-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde is an organic compound with the molecular formula C9H9BrO3 It is a derivative of benzaldehyde, featuring bromine, hydroxyl, methoxy, and methyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde can be synthesized through the bromination of 3-hydroxy-4-methoxybenzaldehyde . The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzaldehyde ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under suitable conditions.

Major Products Formed

    Oxidation: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzoic acid.

    Reduction: 2-Bromo-5-hydroxy-4-methoxy-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxy-4-methoxy-3-methylBenzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biological effects.

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-5-hydroxy-4-methoxy-3-methylbenzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-5-8(10)6(4-11)3-7(12)9(5)13-2/h3-4,12H,1-2H3

InChI Key

QCPQJMMBAKZETR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1OC)O)C=O)Br

Origin of Product

United States

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